

# Vilobelimab: A Comparative Analysis of its Safety and Tolerability Profile Against Other Biologics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vilobelimab**, a chimeric monoclonal antibody targeting the complement component 5a (C5a), has emerged as a promising therapeutic agent in various inflammatory conditions. Its unique mechanism of action, which selectively blocks the pro-inflammatory effects of C5a while preserving the membrane attack complex (MAC) formation, distinguishes it from other complement inhibitors.[1][2] This guide provides an objective comparison of the safety and tolerability profile of **Vilobelimab** against other key biologics used in similar therapeutic areas, supported by data from pivotal clinical trials.

### **Comparative Safety and Tolerability**

The following table summarizes the key safety findings for **Vilobelimab** and selected comparator biologics from their respective placebo-controlled clinical trials. The selected comparators include other complement inhibitors (Eculizumab, Ravulizumab) and biologics with different mechanisms of action, such as an IL-6 receptor antagonist (Tocilizumab) and an IL-1 receptor antagonist (Anakinra).



| Biologic<br>(Trial)                                 | Indication                                              | Treatmen<br>t Arm (n) | Placebo<br>Arm (n) | Serious<br>Adverse<br>Events<br>(SAEs) | Most Common Adverse Events (>10%)                                                      | Infections                             |
|-----------------------------------------------------|---------------------------------------------------------|-----------------------|--------------------|----------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------|
| Vilobelima<br>b<br>(PANAMO)<br>[3][4]               | Severe<br>COVID-19<br>with ARDS                         | 177                   | 191                | 59%                                    | Pneumonia<br>(22%),<br>Acute<br>Kidney<br>Injury<br>(20%),<br>Septic<br>Shock<br>(14%) | Pneumonia<br>(22%),<br>Sepsis<br>(14%) |
| Eculizuma<br>b<br>(TRIUMPH<br>)                     | Paroxysma<br>I Nocturnal<br>Hemoglobi<br>nuria<br>(PNH) | 43                    | 44                 | Not<br>Reported                        | Headache,<br>Nasophary<br>ngitis, Back<br>pain,<br>Nausea                              | Not<br>specified<br>as >10%            |
| Ravulizum<br>ab<br>(ALXN121<br>0-PNH-<br>301)[5][6] | Paroxysma<br>I Nocturnal<br>Hemoglobi<br>nuria<br>(PNH) | 125                   | 121                | Not<br>Reported                        | Headache, Upper respiratory tract infection                                            | Not<br>specified<br>as >10%            |
| Tocilizuma<br>b<br>(RECOVE<br>RY)[7][8][9]          | Severe<br>COVID-19                                      | 2022                  | 2094               | Not<br>specified<br>as SAEs            | Not<br>specified                                                                       | Not<br>specified                       |
| Anakinra<br>(SAVE-<br>MORE)                         | Severe<br>COVID-19                                      | 405                   | 189                | Not<br>Reported                        | Not<br>specified                                                                       | Not<br>specified                       |

### **Experimental Protocols**



# Vilobelimab: PANAMO Phase 3 Trial (NCT04333420)[4] [10][11]

The PANAMO study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial designed to evaluate the efficacy and safety of **Vilobelimab** in critically ill, invasively mechanically ventilated patients with COVID-19-induced Acute Respiratory Distress Syndrome (ARDS).

- Patient Population: Adult patients (≥18 years) with confirmed SARS-CoV-2 infection, requiring invasive mechanical ventilation for less than 48 hours, and with a PaO2/FiO2 ratio between 60 and 200 mmHg.
- Intervention: Patients were randomized in a 1:1 ratio to receive either **Vilobelimab** (800 mg) or a matching placebo, administered as an intravenous infusion on days 1, 2, 4, 8, 15, and 22, in addition to standard of care.
- Primary Outcome: The primary endpoint was all-cause mortality at day 28.
- Safety Assessment: Safety was assessed through the monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs), clinical laboratory evaluations, and vital sign measurements throughout the study.

#### **Eculizumab: TRIUMPH Study (NCT00122317)**

The TRIUMPH study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial to evaluate the efficacy and safety of eculizumab in patients with paroxysmal nocturnal hemoglobinuria (PNH).

- Patient Population: Patients aged 18 years or older with a diagnosis of PNH, who had received at least four transfusions in the previous 12 months.
- Intervention: Patients were randomized to receive intravenous infusions of eculizumab (600 mg every 7 days for 4 weeks, then 900 mg on the fifth week, and 900 mg every 14 days thereafter) or placebo for 26 weeks.
- Primary Outcome: The co-primary endpoints were the stabilization of hemoglobin levels and the number of red blood cell units transfused.



 Safety Assessment: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.

### Ravulizumab: ALXN1210-PNH-301 Study (NCT02946463) [5][6]

This was a Phase 3, randomized, open-label, active-controlled, multicenter study to assess the non-inferiority of ravulizumab to eculizumab in complement inhibitor-naïve adult patients with PNH.

- Patient Population: Adult patients (≥18 years) with a diagnosis of PNH who were naïve to complement inhibitor therapy.
- Intervention: Patients were randomized 1:1 to receive either intravenous ravulizumab or eculizumab for 183 days.
- Primary Outcome: The co-primary efficacy endpoints were the proportion of patients remaining transfusion-free and LDH normalization.
- Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, serious adverse events, and laboratory parameters.

#### Tocilizumab: RECOVERY Trial (NCT04381936)[12][13]

The RECOVERY trial is a large, randomized, controlled, open-label, adaptive platform trial to evaluate a range of potential treatments for patients hospitalized with COVID-19.

- Patient Population: Hospitalized adults with clinically suspected or laboratory-confirmed SARS-CoV-2 infection. For the tocilizumab comparison, patients had to have a systemic inflammatory response (C-reactive protein ≥75 mg/L) and be hypoxic.
- Intervention: Patients were randomized to receive either usual standard of care alone or usual standard of care plus a single intravenous infusion of tocilizumab.
- Primary Outcome: The primary outcome was 28-day all-cause mortality.



 Safety Assessment: The main safety outcome was the occurrence of cause-specific mortality and major cardiac arrhythmia.

#### **Anakinra: SAVE-MORE Study (NCT04945831)**

The SAVE-MORE study was a Phase 3, multicenter, double-blind, randomized controlled trial to evaluate the efficacy and safety of anakinra for the treatment of severe COVID-19.

- Patient Population: Hospitalized adult patients with severe COVID-19 pneumonia, confirmed by radiographic findings, and evidence of hyperinflammation.
- Intervention: Patients were randomized to receive either anakinra or placebo, in addition to standard of care.
- Primary Outcome: The primary endpoint was the proportion of patients not having progressed to severe respiratory failure or death by day 14.
- Safety Assessment: Safety was evaluated by the incidence of treatment-emergent adverse events.

# Signaling Pathway and Experimental Workflow Vilobelimab Signaling Pathway



Click to download full resolution via product page



Caption: Vilobelimab binds to C5a, preventing its interaction with the C5a receptor.

#### **PANAMO Trial Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow of the PANAMO Phase 3 clinical trial.

#### Conclusion



**Vilobelimab** demonstrates a safety profile that is generally comparable to placebo in the context of severe COVID-19, with the most common adverse events being related to the underlying critical illness. When compared to other biologics, the safety profile of **Vilobelimab** appears distinct, largely due to its specific mechanism of action. Unlike broader complement inhibitors such as eculizumab and ravulizumab, which block the formation of the MAC and can increase susceptibility to certain infections, **Vilobelimab**'s targeted C5a inhibition preserves this crucial component of the immune response. Further head-to-head comparative studies are warranted to more definitively establish the relative safety and tolerability of **Vilobelimab** against other biologics in various inflammatory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Anti-C5a antibody (vilobelimab) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebocontrolled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tocilizumab versus standard care/placebo in patients with COVID-19; a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. nihr.ac.uk [nihr.ac.uk]
- To cite this document: BenchChem. [Vilobelimab: A Comparative Analysis of its Safety and Tolerability Profile Against Other Biologics]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15604136#safety-and-tolerability-profile-of-vilobelimab-compared-to-other-biologics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com